molecular formula C15H12Cl2N2OS B12449655 N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide

N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B12449655
M. Wt: 339.2 g/mol
InChI Key: ZETZJVFIOOGMQK-UHFFFAOYSA-N
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Description

N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide is a chemical compound known for its diverse applications in scientific research. Its complex structure allows for investigating its role in various fields, including medicinal chemistry, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2,5-dichloroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by the addition of thiourea to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acidic conditions.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit bacterial growth by interfering with the synthesis of essential proteins. The compound binds to the active site of bacterial enzymes, blocking their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dichlorophenyl)carbamothioyl]-4-ethoxybenzamide
  • N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide
  • N-[(2,5-Dichlorophenyl)carbamothioyl]-4-(heptyloxy)benzamide

Uniqueness

N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide stands out due to its unique combination of chemical properties, making it highly effective in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H12Cl2N2OS

Molecular Weight

339.2 g/mol

IUPAC Name

N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C15H12Cl2N2OS/c16-11-6-7-12(17)13(9-11)18-15(21)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20,21)

InChI Key

ZETZJVFIOOGMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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